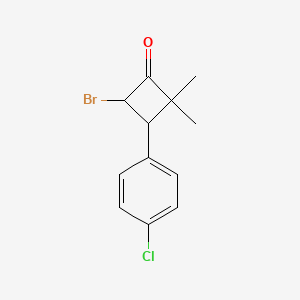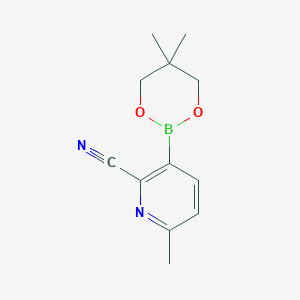
2-(4-bromonaphthalen-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromonaphthalen-1-yl)ethan-1-ol is an organic compound featuring a bromine atom and a hydroxyethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of naphthalene derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalysts like zeolites . These methods are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions can yield various substituted naphthalene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions can lead to dehalogenated or modified hydroxyethyl derivatives.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the hydroxyethyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
- 1-Bromo-4-(hydroxymethyl)naphthalene
- 1-Bromo-2-(hydroxyethyl)naphthalene
- 1-Bromo-4-(2-methoxyethyl)naphthalene
Comparison: 2-(4-bromonaphthalen-1-yl)ethan-1-ol is unique due to the specific positioning of the bromine and hydroxyethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H11BrO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2 |
InChI Key |
YGJYDMYLSBQUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)
![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)






![6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B8675856.png)





